Clofibrate-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

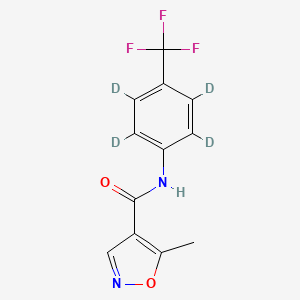

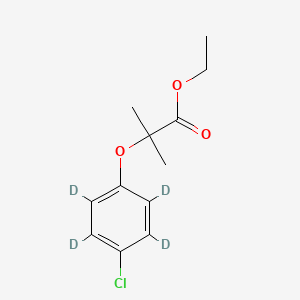

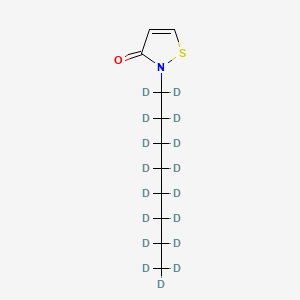

Clofibrate-d4 is a deuterium-labeled version of Clofibrate . It is used as a reference standard for pharmaceutical analytical testing . Clofibrate is a fibric acid derivative used to treat hypertriglyceridemia and high cholesterol .

Molecular Structure Analysis

The molecular formula of Clofibrate-d4 is C12 2H4 H11 Cl O3 . Its molecular weight is 246.72 . The IUPAC name is ethyl 2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoate .Aplicaciones Científicas De Investigación

1. Oxidative Stress and Antioxidant Status Improvement Clofibrate-d4, like its non-deuterated counterpart, may be used in research to study its effects on oxidative stress and antioxidant status. It has been shown that treatment with clofibrate can reduce oxidative stress and improve antioxidant status in rats .

Blood Pressure Regulation

Research involving clofibrate has indicated its potential in lowering high blood pressure through the inhibition of angiotensin-converting enzyme activity and mineralocorticoid receptor over-activation . Clofibrate-d4 could be used to further explore these mechanisms.

Apoptosis Inhibition

Clofibrate has been observed to abrogate testicular apoptosis in animal studies . Clofibrate-d4 might be applied in similar research contexts to understand the underlying pathways and effects.

Lipid Metabolism Regulation

Activating PPARα, clofibrate regulates lipid metabolism and helps lower lipid levels in the body . Clofibrate-d4 could serve as a tool in metabolic studies, especially where isotopic labeling is required.

Pharmaceutical Analytical Testing

Clofibrate-d4 is available for purchase as a reference standard for pharmaceutical analytical testing, ensuring reliable results in drug development and quality control processes .

Drug Synthesis and Formulation

Due to its relatively simple chemical structure, clofibrate is easy to synthesize and formulate . The deuterated version, Clofibrate-d4, may be used in research focusing on drug design and synthesis optimization.

Mecanismo De Acción

Target of Action

Clofibrate-d4, a deuterium-labeled derivative of Clofibrate, primarily targets Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ . PPARs are nuclear hormone receptors that play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

Clofibrate-d4, like its parent compound Clofibrate, acts as an agonist of PPARs. It increases the activity of extrahepatic lipoprotein lipase (LL), leading to an increase in lipoprotein triglyceride lipolysis . This action results in the degradation of chylomicrons, conversion of Very Low-Density Lipoproteins (VLDLs) to Low-Density Lipoproteins (LDLs), and conversion of LDLs to High-Density Lipoproteins (HDLs) . This process is accompanied by a slight increase in the secretion of lipids into the bile and ultimately the intestine .

Biochemical Pathways

The activation of PPARs by Clofibrate-d4 affects several biochemical pathways. The increased activity of lipoprotein lipase leads to enhanced lipoprotein triglyceride lipolysis . This process alters the composition of lipoproteins in the bloodstream, promoting the conversion of VLDLs to LDLs and LDLs to HDLs . This shift can have significant effects on lipid metabolism and cardiovascular health.

Pharmacokinetics

Clofibrate is generally well absorbed from the gastrointestinal tract and displays a high degree of binding to albumin . It is metabolized by the hepatic cytochrome P450 (CYP) 3A4 and primarily excreted via the kidneys . The plasma half-life may increase in individuals with severe renal impairment .

Result of Action

The molecular and cellular effects of Clofibrate-d4’s action primarily involve alterations in lipid metabolism. By increasing lipoprotein lipase activity, it promotes the breakdown of triglycerides and the conversion of VLDLs to LDLs and LDLs to HDLs . This shift can lead to decreased serum triglyceride levels and increased HDL levels, potentially beneficial effects for individuals with hyperlipidemia .

Action Environment

Environmental factors can influence the action of Clofibrate-d4. For instance, the presence of certain pollutants, such as sodium fluoride, can exacerbate oxidative stress and other harmful effects . Clofibrate has been shown to mitigate sodium fluoride-induced toxicity, suggesting that it may offer therapeutic benefits in certain environmental contexts .

Propiedades

IUPAC Name |

ethyl 2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3/i5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHUKKLJHYUCFP-KDWZCNHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)OCC)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747366 |

Source

|

| Record name | Ethyl 2-{[4-chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clofibrate-d4 | |

CAS RN |

1189654-03-2 |

Source

|

| Record name | Ethyl 2-{[4-chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide](/img/structure/B562918.png)